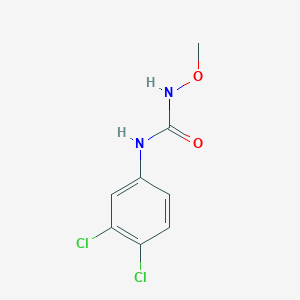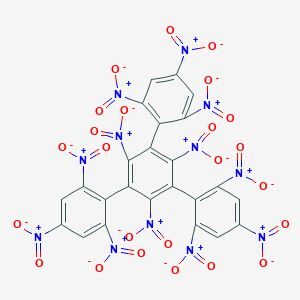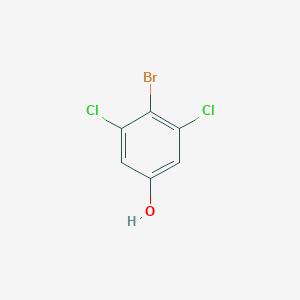
N-(3-Fluorobenzyl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluorobenzyl)-4-methylaniline, also known as 3-Fluoro-4-methylaniline, is a chemical compound that belongs to the family of anilines. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of N-(3-Fluorobenzyl)-4-methylaniline is not fully understood. However, it is believed that the compound acts as a substrate for enzymes such as cytochrome P450 and undergoes metabolic activation to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins.
Biochemical and Physiological Effects:
N-(3-Fluorobenzyl)-4-methylaniline has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in human liver cells. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact mechanism of these effects is not fully understood and requires further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Fluorobenzyl)-4-methylaniline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. It is also relatively stable and can be stored for extended periods without significant degradation. However, the compound has several limitations as well. It is toxic and can cause harm if not handled properly. It is also relatively expensive and may not be readily available in some laboratories.
Direcciones Futuras
There are several future directions for the research of N-(3-Fluorobenzyl)-4-methylaniline. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another potential direction is to investigate its potential as a probe for the study of cytochrome P450 enzymes. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Conclusion:
In conclusion, N-(3-Fluorobenzyl)-4-methylaniline is a unique and versatile compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been used in various scientific research applications. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-(3-Fluorobenzyl)-4-methylaniline involves the reaction of 3-fluorobenzyl chloride with 4-methylaniline in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of around 100°C and yields the desired product in good yields. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
N-(3-Fluorobenzyl)-4-methylaniline has been used in various scientific research applications. It has been used as a precursor in the synthesis of other compounds such as 3-fluoro-4-methylbenzoic acid, 4-methyl-3-fluorobenzaldehyde, and 4-methyl-3-fluorobenzoic acid. It has also been used as a reagent in the synthesis of other compounds such as 3-fluoro-4-methylbenzonitrile, 3-fluoro-4-methylbenzaldehyde, and 3-fluoro-4-methylbenzoic acid.
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-11-5-7-14(8-6-11)16-10-12-3-2-4-13(15)9-12/h2-9,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRGYCBJARDSJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)








